molecular formula C12H12N2O2 B1625512 N,N-dimethyl-4-nitronaphthalen-1-amine CAS No. 39139-76-9

N,N-dimethyl-4-nitronaphthalen-1-amine

Cat. No.: B1625512
CAS No.: 39139-76-9
M. Wt: 216.24 g/mol
InChI Key: JSSWGFLEONKUGN-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-nitronaphthalen-1-amine is an organic compound with the molecular formula C₁₂H₁₂N₂O₂. It is a derivative of naphthalene, characterized by a nitro group at the fourth position and a dimethylamino group at the first position on the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dimethyl-4-nitronaphthalen-1-amine can be synthesized through several methods. One common approach involves the nitration of N,N-dimethylnaphthalen-1-amine. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the naphthalene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-nitronaphthalen-1-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Major Products Formed

    Reduction: N,N-dimethyl-4-aminonaphthalen-1-amine.

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

    Oxidation: Oxidized derivatives of naphthalene, such as naphthoquinones.

Scientific Research Applications

N,N-dimethyl-4-nitronaphthalen-1-amine has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Biological Studies: It is employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological activities and as a building block for drug development.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-nitronaphthalen-1-amine involves its interaction with molecular targets through its nitro and dimethylamino groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates, while the dimethylamino group can engage in hydrogen bonding and other interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-4-aminonaphthalen-1-amine: Similar structure but with an amino group instead of a nitro group.

    4-nitronaphthalen-1-amine: Lacks the dimethylamino group, affecting its reactivity and applications.

    N,N-dimethylnaphthalen-1-amine: Lacks the nitro group, resulting in different chemical properties and uses.

Uniqueness

N,N-dimethyl-4-nitronaphthalen-1-amine is unique due to the presence of both nitro and dimethylamino groups on the naphthalene ring. This combination of functional groups imparts distinct electronic and steric properties, making the compound valuable in various chemical and material science applications.

Properties

IUPAC Name

N,N-dimethyl-4-nitronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-13(2)11-7-8-12(14(15)16)10-6-4-3-5-9(10)11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSWGFLEONKUGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90517071
Record name N,N-Dimethyl-4-nitronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39139-76-9
Record name N,N-Dimethyl-4-nitronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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